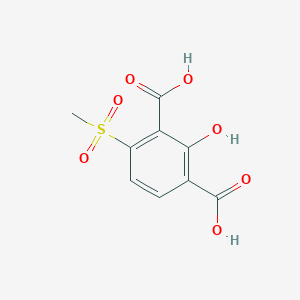

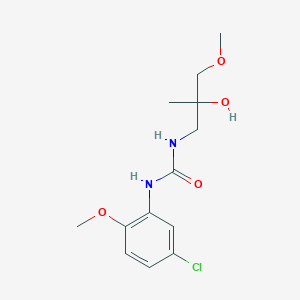

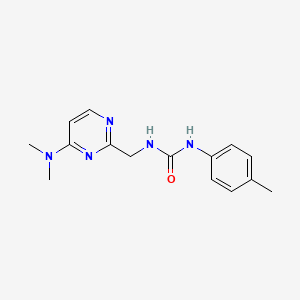

1-(5-氯-2-甲氧基苯基)-3-(2-羟基-3-甲氧基-2-甲基丙基)脲

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea" is a urea derivative, which is a class of compounds known for their wide range of applications, including medicinal chemistry. Urea derivatives are often synthesized for their potential biological activities, such as anticancer properties, as seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxicity against human adenocarcinoma cells .

Synthesis Analysis

The synthesis of urea derivatives can involve various methods, including nucleophilic and electrophilic substitution reactions, as well as oxidation steps. For example, 1-cyclopentyl-3-(3-hydroxyphenyl)urea was synthesized through a two-step substitution and one-step oxidation process . Although the specific synthesis route for "1-(5-Chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea" is not detailed in the provided papers, similar synthetic strategies could be employed, considering the structural similarities with other urea derivatives.

Molecular Structure Analysis

The molecular structure of urea derivatives can be characterized using various spectroscopic techniques, such as FT-IR, NMR, and MS, as well as single-crystal X-ray diffraction . These methods help in identifying functional groups, confirming molecular conformation, and understanding the crystal system of the compound. For instance, the title compound in paper has a dihedral angle of 35.6° between the phenyl ring and the urea group, indicating the spatial arrangement of these moieties.

Chemical Reactions Analysis

Urea derivatives can participate in a range of chemical reactions, including the formation of hydrogen bonds, which are crucial for the stability and self-assembly of the molecules in the crystal lattice. The compound "1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea" forms intermolecular N—H⋯O and O—H⋯O hydrogen bonds, leading to a two-dimensional array in the crystal structure . These interactions are significant as they can influence the physical properties and reactivity of the compound.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea derivatives can be influenced by their molecular structure and intermolecular interactions. For example, the refractive index, crystal system, and space group are important physical properties that can be determined through experimental techniques such as X-ray diffraction and Brewster's angle method . The second harmonic generation (SHG) efficiency is another property that can be measured to assess the nonlinear optical (NLO) potential of the compound . These properties are essential for the application of urea derivatives in various fields, including materials science and pharmaceuticals.

科学研究应用

光降解和水解研究

对各种取代脲和有机磷杀虫剂进行了光降解和水解研究,深入了解了它们在环境中的稳定性和降解途径。例如,对单林尿和林尿等取代脲的研究揭示了它们在不同 pH 条件下的光降解行为和抗水解性,阐明了此类化合物在水生环境中的持久性和归宿 (Gatidou & Iatrou, 2011)。

稳定性和分解分析

通过研究影响氯汞尿在水溶液中分解的因素,探讨了某些脲衍生物(如氯汞尿)的稳定性和分解机理。这些研究有助于了解脲基化合物的化学稳定性和潜在环境影响 (Cree, 1971)。

合成和抗菌评价

对新型脲衍生物的合成和表征的研究,导致了具有潜在抗菌应用的化合物的开发。例如,已合成含二氧杂磷环的咪唑脲并对其抗菌性能进行了评价,突出了脲衍生物在制药和化学研究中的多功能性 (Rani et al., 2014)。

聚合引发剂

脲衍生物已用作环氧化物的开环聚合中的热潜伏引发剂,证明了它们在聚合物科学中的效用。对 N-芳基-N'-吡啶基脲及其对聚合过程的影响的研究说明了脲化合物在新材料和聚合技术开发中的应用 (Makiuchi et al., 2015)。

翻译起始抑制

脲衍生物因其抑制翻译起始的能力而显示出作为抗癌剂的潜力。对对称和非对称 N,N'-二芳基脲的探索揭示了它们在降低癌细胞增殖方面的潜力,为癌症治疗研究提供了新途径 (Denoyelle et al., 2012)。

属性

IUPAC Name |

1-(5-chloro-2-methoxyphenyl)-3-(2-hydroxy-3-methoxy-2-methylpropyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19ClN2O4/c1-13(18,8-19-2)7-15-12(17)16-10-6-9(14)4-5-11(10)20-3/h4-6,18H,7-8H2,1-3H3,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZEIFSIBIHSJPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)NC1=C(C=CC(=C1)Cl)OC)(COC)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-N-[2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]ethyl]propanamide](/img/structure/B2553767.png)

![2-({4-[(2,4-Dichlorophenyl)methoxy]phenyl}methylidene)propanedinitrile](/img/structure/B2553769.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]methyl]furan-2-carboxylic acid](/img/structure/B2553770.png)

![{4-[4-(benzyloxy)phenyl]-1,1-dioxido-4H-1,4-benzothiazin-2-yl}(2,4-dimethylphenyl)methanone](/img/structure/B2553771.png)

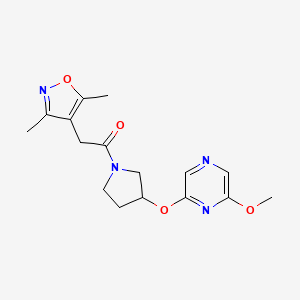

![N~4~-(4-ethoxyphenyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2553772.png)

![2-amino-7-methyl-6-(2-morpholinoethyl)-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2553773.png)

![methyl 4-{[(2Z)-6-bromo-3-(1,3-thiazol-2-ylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2553776.png)

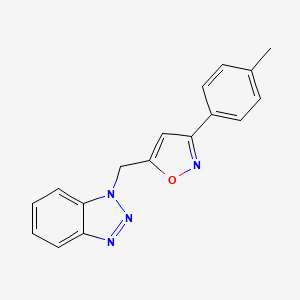

![2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide](/img/structure/B2553781.png)